3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc
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Overview
Description
3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant component in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds can be achieved through several methods, including:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines.
Marckwald Synthesis: This method involves the reaction of alpha-halo ketones with ammonia or primary amines.
Industrial Production Methods
Industrial production of imidazole derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into imidazolines.
Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while substitution reactions can produce a wide range of imidazole derivatives .
Scientific Research Applications
3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Imidazole derivatives are known for their biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Imidazole-containing compounds are used in the development of drugs for various diseases, such as antifungal agents and proton pump inhibitors.
Industry: These compounds are used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc include:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
What sets this compound apart is its specific structure, which allows it to interact uniquely with certain biological targets. This unique interaction can result in distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C9H13N4O3Zn- |
---|---|
Molecular Weight |
290.6 g/mol |
IUPAC Name |
3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc |
InChI |
InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16);/p-1 |
InChI Key |
MORUQNQGRSLTCD-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N=C(CCN)[O-].[Zn] |
Origin of Product |
United States |
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